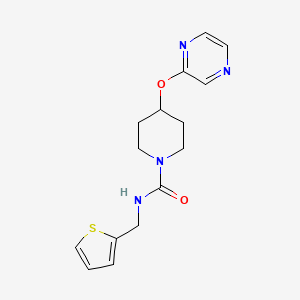

4-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-pyrazin-2-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-15(18-10-13-2-1-9-22-13)19-7-3-12(4-8-19)21-14-11-16-5-6-17-14/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATZQHGAAYQGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of the Pyrazin-2-yloxy Group: This step involves the reaction of the piperidine derivative with pyrazine-2-ol under basic conditions to form the pyrazin-2-yloxy-piperidine intermediate.

Attachment of the Thiophen-2-ylmethyl Group: The final step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of Amide Bond

The carboxamide group undergoes acid- or base-catalyzed hydrolysis to yield corresponding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolic degradation pathways.

| Reaction Conditions | Products | Catalysts/Reagents |

|---|---|---|

| 6M HCl, reflux (4–6 hrs) | Piperidine-1-carboxylic acid + thiophene-2-methylamine | Acid catalyst |

| 2M NaOH, 80°C (2–3 hrs) | Sodium carboxylate + free amine | Base catalyst |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic water attack.

-

Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at Pyrazine Ring

The pyrazine moiety’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at the 2- and 5-positions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amination | NH₃, CuCl₂, 100°C | 4-((5-aminopyrazin-2-yl)oxy) derivative |

| Thiolation | NaSH, DMF, 60°C | Sulfur-substituted pyrazine analog |

Key Findings :

-

Substituents on pyrazine modulate reactivity: electron-withdrawing groups enhance NAS rates .

-

Regioselectivity is influenced by steric effects of the piperidine-thiophene scaffold .

Oxidation of Thiophene Moiety

The thiophene ring undergoes oxidation to form sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C → RT, 2 hrs | Thiophene sulfoxide |

| H₂O₂, AcOH | 50°C, 4 hrs | Thiophene sulfone |

Structural Impact :

-

Sulfone formation increases polarity and hydrogen-bonding capacity, potentially enhancing target binding .

Alkylation/Acylation of Piperidine Nitrogen

The piperidine nitrogen participates in alkylation or acylation reactions to modify pharmacokinetic properties.

| Reaction | Reagents | Products |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-methylpiperidine derivative |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-acetylpiperidine analog |

Catalytic Systems :

-

Palladium-mediated cross-coupling enables C–N bond formation with aryl halides .

-

Microwave-assisted synthesis reduces reaction times for alkylation (15–30 mins) .

Cycloaddition Reactions

The pyrazine-thiophene system participates in [4+2] cycloadditions with dienophiles under thermal or photochemical conditions.

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, reflux, 12 hrs | Bicyclic adduct with fused pyrazine ring |

| Tetracyanoethylene | UV light, 24 hrs | Electron-deficient cycloadduct |

Applications :

Comparative Reaction Rates and Yields

| Reaction Type | Yield Range (%) | Reaction Time (hrs) | Key Influencing Factors |

|---|---|---|---|

| Amide hydrolysis | 65–85 | 2–6 | Acid/base strength, temperature |

| Pyrazine amination | 40–60 | 8–12 | Catalyst loading, substituent effects |

| Thiophene oxidation | 70–90 | 2–4 | Oxidant stoichiometry, solvent |

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 4-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, studies have shown that structurally related compounds can induce apoptosis in various cancer cell lines, including breast and colon cancers. The mechanism often involves the inhibition of specific signaling pathways that promote cell survival and proliferation .

2. Antiviral Properties

There is emerging evidence that derivatives of this compound may possess antiviral activity. A study evaluated related pyrazole derivatives against Tobacco Mosaic Virus (TMV), revealing significant antiviral effects with low cytotoxicity . This suggests that modifications on the pyrazole ring can enhance biological activity, making it a candidate for further exploration in antiviral drug development.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases . The structure-activity relationship (SAR) studies highlight how variations in the thiophene and piperidine moieties influence anti-inflammatory efficacy.

Case Studies

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazinyl and thiophenyl components significantly affect the biological activity of the compound. For example, altering the substituents on the piperidine ring can enhance binding affinity to target proteins involved in various signaling pathways, thus improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazine and thiophene rings could play a role in binding to these targets, while the piperidine ring could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual heterocyclic substitution. Key analogs for comparison include:

Key Observations :

- Heterocyclic Diversity: The target compound’s thiophene and pyrazine substituents distinguish it from analogs like 8 (benzodiazolone) and ML267 (chloro-CF3-pyridyl).

- Biological Targets : Analogs such as 8 and ML267 target DNA repair enzymes and bacterial enzymes, respectively, suggesting the target compound could be optimized for similar pathways.

Yield Trends :

- Electron-withdrawing groups (e.g., nitro in compound 10 ) reduce yields (68%) compared to electron-neutral/donating groups (90% for iodophenyl in 8 ) .

Pharmacokinetic and Physicochemical Properties

- logP : The target compound’s predicted logP (~2.1) is lower than ML267 (~2.8), suggesting better aqueous solubility, which is critical for oral bioavailability.

Biological Activity

4-(Pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS Number: 1448131-71-2) is a complex organic compound that belongs to a class of piperidine derivatives. Its unique structural features, including the presence of pyrazine and thiophene moieties, suggest potential biological activities relevant to medicinal chemistry. This article explores the biological activity of this compound based on diverse research findings, including synthesis methods, pharmacological properties, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazine and thiophene moieties followed by coupling with the piperidine ring. The reaction conditions must be optimized to achieve high yields and purity.

Biological Activity

Research indicates that compounds containing pyrazine and thiophene structures exhibit a variety of biological activities, including:

- Anticancer Activity : Several studies have highlighted that pyrazine derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown effective inhibition against various cancer cell lines with IC50 values in the low micromolar range .

- Antibacterial and Antifungal Properties : The presence of both pyrazine and thiophene rings has been associated with enhanced antibacterial and antifungal activities. Research indicates that derivatives with these functionalities can outperform traditional antibiotics in certain assays .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 5-Fluorouracil | Anticancer | 10–15 |

| Piperlongumine | Anticancer | 3.19–8.90 |

| Cinnamic acid-pyrazine derivatives | Neuroprotection | EC50: 3.55 |

| Pyrazine-thiophene hybrids | Antibacterial | Varies |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, similar compounds have been shown to interact with various biological targets, including:

- Kinase Inhibition : Some derivatives have demonstrated potent inhibition against specific kinases, such as Pim kinases, which are involved in cancer cell proliferation .

- Reactive Oxygen Species (ROS) Modulation : Compounds have been noted for their ability to increase ROS levels within cells, leading to apoptosis in cancer cells .

- Anti-inflammatory Effects : Pyrazine derivatives often exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages .

Case Study 1: Anticancer Efficacy

A study on a series of pyrazine derivatives revealed that one compound had an IC50 value of 0.9 µM against drug-resistant cancer cells, significantly outperforming traditional treatments . This highlights the potential for developing new therapeutic agents based on the structure of this compound.

Case Study 2: Antimicrobial Activity

In a comparative study, various thiophene-containing compounds were tested for antibacterial efficacy. One derivative exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against multiple strains of bacteria . This suggests that modifications to the piperidine scaffold can enhance antimicrobial properties.

Q & A

Q. What are the recommended synthetic routes for 4-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis typically involves three key steps:

Piperidine Core Formation : Base-catalyzed cyclization of ethylenediamine derivatives with dihaloalkanes, followed by functionalization at the 4-position of piperidine (e.g., introducing pyrazin-2-yloxy via nucleophilic substitution) .

Thiophene Substituent Coupling : Reacting the piperidine intermediate with thiophen-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond .

Condition Optimization :

- Solvent Selection : Dichloromethane or DMF for polar intermediates.

- Temperature : Controlled heating (40–60°C) to avoid side reactions.

- Catalysts : Use of DMAP to enhance acylation efficiency.

Yields can be improved by purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and monitoring reaction progress via TLC .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; target ≥98% purity with retention time consistency .

- Melting Point : Determine via differential scanning calorimetry (DSC) to confirm crystalline homogeneity .

- Structural Confirmation :

- 1H/13C NMR : Key signals include pyrazine protons (δ 8.3–8.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and piperidine carbons (δ 40–60 ppm) .

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion ([M+H]+) and fragmentation patterns .

Q. What solvent systems are suitable for crystallization to obtain high-quality single crystals for X-ray diffraction analysis?

Methodological Answer:

- Preferred Solvents : Ethanol/water (4:1) or dichloromethane/hexane (slow evaporation).

- Crystallization Tips :

- Use supersaturated solutions at 4°C for slow nucleation.

- For piperidine derivatives, adding a drop of acetic acid can protonate the amine, enhancing crystal lattice stability.

- Validate crystal quality with PXRD to ensure phase purity before SC-XRD .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Pharmacokinetic Profiling :

- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .

- Adjust formulations using PEG-400 or cyclodextrins to enhance solubility.

- Target Engagement Validation :

Q. How can computational modeling predict the binding affinity of this compound to specific enzymatic targets, and what validation methods are recommended?

Methodological Answer:

- Modeling Workflow :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against target pockets (e.g., kinases or GPCRs). Focus on hydrogen bonds with pyrazine and hydrophobic interactions with thiophene .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify key residues.

- Validation :

Q. What analytical approaches identify and quantify degradation products under accelerated stability testing conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.